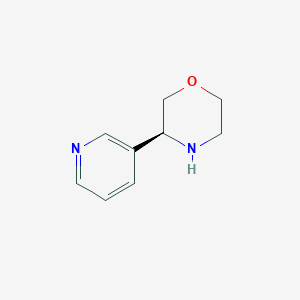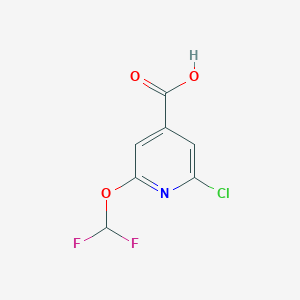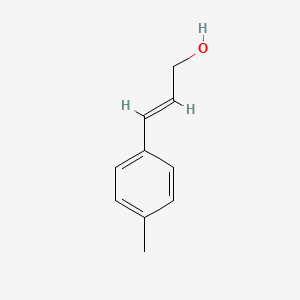
4-Methylcinnamyl alcohol
Vue d'ensemble
Description
4-Methylcinnamyl alcohol is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da . The systematic name for this compound is (2E)-3-(4-Methylphenyl)-2-propen-1-ol .
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of chemical reactions . These include ether formation via substitution reactions, elimination of alcohols to form alkenes, conversion of alcohols to alkyl halides via substitution reactions, cleavage of ethers, and opening of epoxides .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 130.0±14.5 °C .Applications De Recherche Scientifique
Phenylpropanol Derivatives from Morina Chinensis
4-Methylcinnamyl alcohol is found in phenylpropanol derivatives from the roots of the medicinal Chinese plant, Morina chinensis. These derivatives have various applications in medicinal and biochemical research due to their unique structural and chemical properties (Su et al., 1999).
Biosynthesis Using Engineered E. Coli
Research has explored the biosynthesis of 4-hydroxycinnamyl alcohols, including this compound, using genetically engineered Escherichia coli. This biotransformation approach is environmentally friendly and offers high stability and regenerable cofactors, making it a promising method for the practical and cost-effective synthesis of these compounds (Liu et al., 2017).
Spectral Characterization in Acid Zeolites
Studies have focused on the spectral characterization of carbenium ions generated from cinnamyl alcohols, including this compound, when incorporated in acid zeolites. This research is significant in the field of organic chemistry, providing insights into the behavior of these compounds in different environments (Adam et al., 2000).
Cytotoxicity in Human Cell Lines
Research has also been conducted on the cytotoxic effect of this compound on cancerous and non-cancerous cells. This study contributes to the understanding of the potential therapeutic applications of this compound in cancer treatment (Lall et al., 2015).
One-Pot Oxidative Conjugate Hydrothiocyanation-Hydrosulfenylation
The compound has been used in a one-pot oxidative conjugate hydrothiocyanation-hydrosulfenylation reaction, illustrating its utility in organic synthesis and the development of novel chemical processes (Yadav et al., 2008).
Isomerisation Studies
This compound has been studied in the context of acid-catalyzed thermal rearrangement, shedding light on its behavior in various chemical reactions and its potential applications in synthetic chemistry (Srikrishna et al., 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methylcinnamyl alcohol is a derivative of cinnamic alcohol, which is commonly found in the volatile oil of species in the genus Cinnamomum . The primary targets of this compound are D2 dopaminergic receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
The interaction of this compound with its targets results in sedative and antidepressant-like properties . This interaction is mediated, in part, by the activation of D2 dopaminergic receptors . The activation of these receptors can lead to changes in neuronal signaling and neurotransmitter release, which can ultimately influence behavior and mood.
Biochemical Pathways
It is known that cinnamic alcohol and its derivatives, including this compound, have been associated with anti-inflammatory, antioxidant, and antimicrobial potential . These effects suggest that this compound may influence a variety of biochemical pathways, potentially including those related to inflammation and oxidative stress.
Pharmacokinetics
It is known that the pharmacokinetics of alcohols, in general, involve rapid absorption from the gastrointestinal tract, distribution into the total body water compartment, and elimination primarily through metabolism . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential anti-inflammatory, antioxidant, and antimicrobial effects . At the molecular level, these effects could involve changes in gene expression, protein function, and cellular signaling pathways. At the cellular level, these effects could influence cell function, survival, and communication.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds in the environment can influence the action of this compound, potentially through interactions or competition for the same targets.
Analyse Biochimique
Biochemical Properties
4-Methylcinnamyl alcohol interacts with various enzymes, proteins, and other biomolecules. It has been found to display sedative and antidepressant-like properties in in vivo pharmacological tests . These interactions and the nature of these interactions are crucial in understanding the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important areas of study . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXICXADZKJOTI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


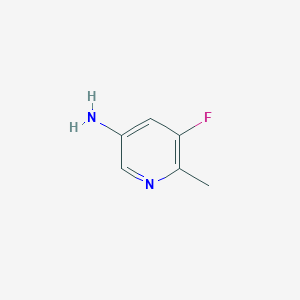
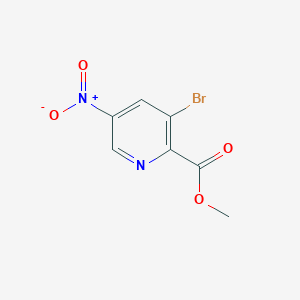
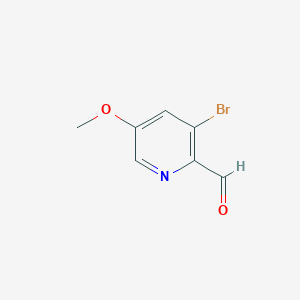
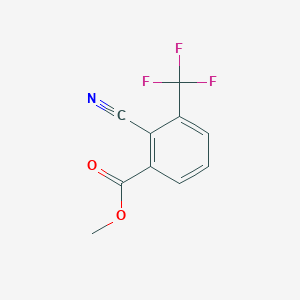

![(7H-Pyrido[4,3-c]carbazol-6-yl)methyl methylcarbamate](/img/structure/B3046223.png)
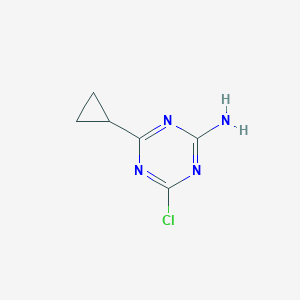
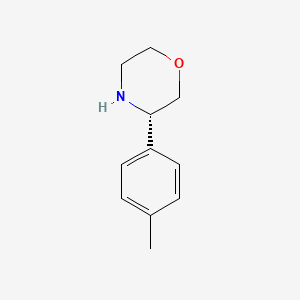
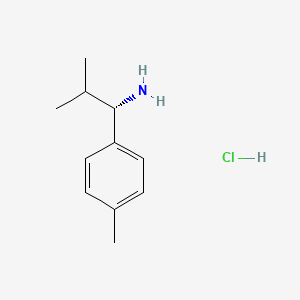
![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)
